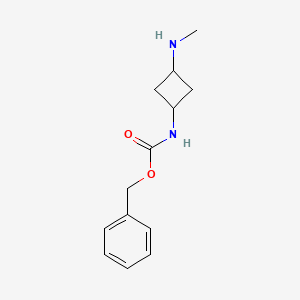

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[3-(methylamino)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRROTPCCFFMHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676509 | |

| Record name | Benzyl [3-(methylamino)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201825-73-1 | |

| Record name | Benzyl [3-(methylamino)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester chemical properties

An In-Depth Technical Guide to (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Introduction

This compound, a bifunctional molecule featuring a cyclobutane scaffold, is a synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. Its structure combines a secondary amine (methylamino) and a protected primary amine (benzyl carbamate), offering a platform for sequential chemical modifications. This differential protection is highly valuable in the construction of more complex molecules, particularly in the field of drug discovery.

The carbamate moiety, specifically the benzyloxycarbonyl (Cbz or Z) group, is a cornerstone of amine protection strategy in organic synthesis, prized for its stability and orthogonal deprotection conditions.[1] Concurrently, the incorporation of rigid, three-dimensional scaffolds like cyclobutane is an increasingly utilized strategy in medicinal chemistry to improve compound properties such as metabolic stability and binding affinity by exploring novel vector spaces.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical properties, stereoisomeric considerations, proposed synthesis, and safe handling of this versatile building block.

Part 1: Physicochemical and Structural Properties

The precise identity of this compound is critically dependent on its stereochemistry. The cyclobutane ring possesses stereocenters, leading to distinct cis and trans isomers, which often have different CAS numbers and may exhibit different biological activities in a final drug product.

Chemical Identity

| Identifier | Value | Source(s) |

| Chemical Name | Benzyl N-[3-(methylamino)cyclobutyl]carbamate | [2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 234.29 g/mol | [2][3] |

| CAS Number (trans) | 1622903-72-3 | |

| CAS Number (cis) | 1353501-22-0 (typically (1s,3s)) | [2][4][5] |

| CAS Number (unspecified) | 1201825-73-1 | [3] |

| CAS Number (cis, HCl salt) | 2204290-99-1 | [6][7] |

Stereochemistry

The relationship between the carbamate and methylamino groups on the cyclobutane ring defines the molecule's stereochemistry. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. Precise stereochemical control during synthesis is paramount, as biological targets are chiral and will interact differently with each stereoisomer.

Caption: Stereoisomers of the title compound.

Computed Physicochemical Properties

The following properties, predicted computationally, provide insight into the molecule's behavior in various chemical and biological environments.

| Property | Predicted Value | Significance | Source(s) |

| pKa | 12.18 ± 0.40 | Indicates the basicity of the secondary amine. | [3] |

| Boiling Point | 386.7 ± 41.0 °C | High boiling point suggests low volatility. | [8] |

| Density | 1.13 ± 0.1 g/cm³ | Denser than water. | [8] |

| XLogP3-AA | 1.6 | Suggests moderate lipophilicity and potential for good membrane permeability. | [3] |

| Topological Polar Surface Area (TPSA) | 50.4 Ų | Indicates good potential for oral bioavailability. | [3] |

| Hydrogen Bond Donors | 2 | The two N-H groups can participate in H-bonding. | [3] |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and secondary nitrogen can accept H-bonds. | [3] |

| Rotatable Bonds | 5 | Provides conformational flexibility, primarily in the benzyl carbamate side chain. | [3] |

Part 2: Synthesis and Characterization

While specific synthetic preparations for this exact molecule are not widely published in peer-reviewed literature, a logical and robust synthetic route can be designed based on established organic chemistry principles, starting from commercially available precursors like Benzyl (3-oxocyclobutyl)carbamate.[9]

Proposed Synthetic Workflow: Reductive Amination

The most direct approach involves the reductive amination of a ketone precursor with methylamine. This is a classic and reliable method for forming secondary amines.

Expertise & Causality: This two-step, one-pot approach is chosen for its efficiency. The initial formation of the iminium ion intermediate under mild acidic conditions is followed by in-situ reduction. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild, tolerant of many functional groups, and does not reduce the starting ketone, minimizing side reactions. The Cbz group is stable under these reductive amination conditions.

Caption: Proposed synthetic workflow via reductive amination.

Illustrative Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes a rationale and expected outcome, with purification and analytical checks to confirm success before proceeding.

-

Reaction Setup: To a solution of Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add methylamine (1.5-2.0 eq, typically as a solution in THF or water) followed by a catalytic amount of acetic acid (0.1 eq).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine/enamine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Reduction: Once the formation of the intermediate is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the desired product.

Expected Analytical Characterization

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), complex multiplets for the cyclobutyl ring protons, and a singlet for the N-methyl group.

-

Infrared (IR) Spectroscopy: Key vibrational stretches are anticipated for the N-H bond (~3300-3400 cm⁻¹), the carbamate C=O bond (~1690-1710 cm⁻¹), and C-N bonds (~1300-1350 cm⁻¹).[10]

-

Mass Spectrometry (MS): The exact mass for C₁₃H₁₈N₂O₂ is 234.1368. High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ at approximately m/z 235.1441.[3]

Part 3: Applications in Drug Development

The utility of this compound stems from the unique combination of its structural features.

-

Differentially Protected Diamine: The molecule is a synthon for a 1,3-diaminocyclobutane. The Cbz group is a robust protecting group, allowing for chemistry to be performed selectively on the secondary methylamino group (e.g., alkylation, acylation, arylation). Subsequently, the Cbz group can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C), revealing the primary amine for further functionalization. This sequential reactivity is a powerful tool in building complex molecular architectures.

-

The Carbamate as a Bioisostere: The carbamate linkage is often employed in medicinal chemistry as a bioisostere for an amide bond.[1] It retains the hydrogen bonding capabilities of an amide but can confer improved metabolic stability against proteases and can enhance cell permeability.[1]

-

The Cyclobutane Scaffold: Saturated four-membered rings are valuable in drug design. They are conformationally restricted and introduce a distinct three-dimensional geometry compared to more common five- or six-membered rings. This can be used to orient substituents into specific vectors to optimize interactions with a biological target, potentially improving potency and selectivity.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. The compound presents several hazards that must be managed through appropriate engineering controls and personal protective equipment.

Hazard Identification

| Hazard Class | GHS Statement | Meaning | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][11] |

| Skin Irritation | H315 | Causes skin irritation. | [2][11] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [12] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][11] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [11] |

Safe Handling and Emergency Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

-

Storage and Stability

To ensure the long-term integrity of the compound, it should be stored under the following conditions:

-

Temperature: 2-8°C (refrigerated).[2]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[2]

-

Container: Keep in a tightly sealed container in a dry, dark place.[2][13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its key attributes—a differentially protected diamine system, the presence of the robust Cbz protecting group, and a rigid cyclobutane core—make it an attractive building block for the synthesis of complex, high-value molecules. A thorough understanding of its chemical properties, stereochemistry, and safe handling protocols, as outlined in this guide, is essential for its effective application in research and development, particularly within the drug discovery pipeline.

References

-

Simson Pharma Limited. Benzyltrans-N-[3-(methylamino)cyclobutyl]carbamate | CAS No- 1622903-72-3.

-

Achmem. benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate.

-

Guidechem. This compound 1201825-73-1 wiki.

-

Fisher Scientific. eMolecules benzyl cis-N-[3-(methylamino)cyclobutyl]carbamate | 1353501-22-0.

-

BLDpharm. benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate | 1353501-22-0.

-

Sigma-Aldrich. Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride.

-

Carl ROTH. Safety data sheet.

-

Combi-Blocks, Inc. JQ-3130 - Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet - Benzyl carbamate.

-

Carboline. Safety Data Sheet.

-

ChemicalBook. This compound CAS 1201825-73-1.

-

Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 2004.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION.

-

MOLBASE. [3-(3-dimethylamino-propylamino)-benzyl]-carbamic acid tert-butyl ester.

-

Organic Syntheses. PREPARATION OF N-BOC-N-METHOXY-AMINE AND USE IN THE PREPARATION OF A KETONE.

-

Hangzhou Longshine Bio-Tech Co.,LTD. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1).

-

PubChem. Benzyl carbamate.

-

BLDpharm. Rel-benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride | 2204290-99-1.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

TargetMol. Benzyl (3-oxocyclobutyl)carbamate.

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

-

Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. achmem.com [achmem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. eMolecules benzyl cis-N-[3-(methylamino)cyclobutyl]carbamate | 1353501-22-0 | Fisher Scientific [fishersci.com]

- 5. 1353501-22-0|benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate|BLD Pharm [bldpharm.com]

- 6. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1) Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 7. 2204290-99-1|Rel-benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 8. This compound CAS#: 1201825-73-1 [m.chemicalbook.com]

- 9. Benzyl (3-oxocyclobutyl)carbamate_TargetMol [targetmol.com]

- 10. rsc.org [rsc.org]

- 11. combi-blocks.com [combi-blocks.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. Error [msds.carboline.com]

synthesis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

An In-depth Technical Guide to the Synthesis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a valuable building block in contemporary drug discovery. The synthesis pivots on a key reductive amination step, a widely utilized and highly effective transformation in medicinal chemistry. This document delineates the strategic rationale behind the chosen synthetic pathway, offers detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible outcome. The intended audience includes researchers, chemists, and drug development professionals seeking to leverage cyclobutane scaffolds in the design of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the cyclobutane moiety has emerged as a privileged structural motif.[1] Unlike more flexible acyclic or larger cycloalkane systems, the cyclobutane ring possesses a rigid, puckered conformation due to inherent ring strain.[2][3] This conformational rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3] The incorporation of this four-membered ring can also improve metabolic stability and other critical pharmacokinetic properties.[3]

The target molecule, this compound (CAS 1201825-73-1), incorporates this valuable scaffold functionalized with two key nitrogen-containing groups.[4] The secondary methylamino group provides a vector for further chemical elaboration or can act as a key pharmacophoric element, while the benzyl carbamate serves as a common protecting group for the primary amine, readily removable under standard hydrogenolysis conditions. This substitution pattern makes the compound a versatile intermediate for accessing a diverse range of more complex molecules, particularly as inhibitors for enzyme families such as kinases.[1]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target compound can be devised through a retrosynthetic approach that leverages reliable and high-yielding chemical transformations. The primary disconnection focuses on the bond between the cyclobutane ring and the methylamino nitrogen, pointing directly to a reductive amination reaction as the final key step.

Diagram 1: Retrosynthetic Analysis

Sources

A Technical Guide to (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS 1201825-73-1): A Key Intermediate in Modern Drug Discovery

Abstract

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, identified by CAS number 1201825-73-1, is a bifunctional organic molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure is characterized by two key motifs: a rigid, three-dimensional cyclobutane scaffold and a benzyloxycarbonyl (Cbz) protected primary amine. This unique combination renders it an invaluable building block for the synthesis of complex, high-value molecules. The cyclobutane core imparts desirable pharmacological properties such as metabolic stability and conformational constraint, while the Cbz group allows for selective chemical manipulation of the molecule's two distinct amine functionalities. This guide provides an in-depth examination of the compound's properties, a plausible and detailed synthetic protocol, robust analytical characterization methods, and its strategic application in multi-step drug development workflows.

Introduction to a Versatile Building Block

The rational design of pharmaceutical agents often relies on the use of specialized molecular scaffolds that confer advantageous properties to the final drug candidate. This compound exemplifies such a scaffold, merging two strategically important chemical features.

The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane ring is more than just a four-carbon cycloalkane; it is a powerful design element in medicinal chemistry.[1] Its inherent ring strain and rigid, non-planar geometry offer several advantages:

-

Conformational Rigidity: The cyclobutane core restricts the rotational freedom of attached functional groups, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]

-

Metabolic Stability: The replacement of more common alkyl chains or aromatic rings with a cyclobutane moiety can block sites of metabolic degradation, thereby improving a drug's pharmacokinetic profile.[1]

-

Three-Dimensionality: It provides a well-defined three-dimensional vector for substituents, allowing chemists to explore chemical space more effectively than with flat, aromatic systems.

These properties have led to the successful integration of cyclobutane derivatives into numerous clinical candidates and approved drugs, including potent inhibitors of the Janus kinase (JAK) family of enzymes, which are critical in treating inflammatory diseases.[1] The synthesis of chiral cyclobutanes, while challenging, remains an active and important area of chemical research.[2][3]

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

In any multi-step synthesis involving a molecule with multiple reactive sites, the use of protecting groups is fundamental. Amines, being both basic and nucleophilic, often require protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is one of the most classic and reliable amine protecting groups.[4][5]

The Cbz group effectively "tames" the reactivity of a primary or secondary amine by converting it into a carbamate.[4] Carbamates are significantly less nucleophilic and basic than the parent amine due to the electron-withdrawing nature of the adjacent carbonyl group.[5][6][7] The key advantage of the Cbz group lies in its stability to a wide range of reaction conditions and its selective removal, most commonly via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[5] This orthogonality allows for deprotection without affecting other sensitive functional groups.

Compound Profile

The subject of this guide, this compound, is a strategic intermediate that leverages both the cyclobutane scaffold and Cbz protection.

| Property | Value | Source |

| CAS Number | 1201825-73-1 | [8] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [8] |

| Molecular Weight | 234.30 g/mol | [8] |

| Canonical SMILES | CNC1CC(C1)NC(=O)OCC2=CC=CC=C2 | [8] |

| Predicted pKa | 12.18 ± 0.40 | [8] |

| Predicted Boiling Point | 386.7 ± 41.0 °C | [9] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | [9] |

| Related Compounds | Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride (HCl Salt) | [10][11] |

Synthesis and Mechanistic Considerations

While specific vendor-proprietary synthesis routes are not publicly disclosed, a robust and logical synthesis can be designed based on established chemical principles for amine protection.

Proposed Synthetic Strategy

The most direct approach to synthesizing this compound involves the selective Cbz-protection of one amine group on a corresponding diamine precursor. The key challenge is achieving mono-protection, as reacting a diamine with an acylating agent can easily lead to di-protection.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Cbz-Protection

This protocol is a representative method. Researchers must ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound via selective mono-protection of cis-N-methylcyclobutane-1,3-diamine.

Materials:

-

cis-N-methylcyclobutane-1,3-diamine (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes gradient

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add cis-N-methylcyclobutane-1,3-diamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Causality: Anhydrous conditions prevent hydrolysis of the benzyl chloroformate. The inert nitrogen atmosphere prevents side reactions with atmospheric components. Cooling to 0 °C helps control the exothermicity of the acylation reaction and improves selectivity by slowing the reaction rate.

-

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

Causality: Triethylamine is a non-nucleophilic base that acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

-

-

Reagent Addition: Dilute benzyl chloroformate (1.05 eq) with anhydrous DCM in the dropping funnel. Add the Cbz-Cl solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: Slow, dropwise addition is crucial to maintain a low concentration of the acylating agent, which favors mono-protection over di-protection. A slight excess of Cbz-Cl ensures full consumption of the limiting reagent if desired, but a 1:1 stoichiometry is the starting point for optimization.

-

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Causality: Warming to room temperature ensures the reaction proceeds to completion. Thin-layer chromatography (TLC) is a critical in-process control to monitor the disappearance of the starting diamine and the appearance of the mono-protected product and any di-protected byproduct.

-

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Causality: The bicarbonate solution neutralizes any remaining acid and quenches unreacted Cbz-Cl. Extracting with DCM ensures all organic product is recovered from the aqueous phase.

-

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The brine wash helps to remove residual water from the organic layer. MgSO₄ is a drying agent that removes trace water, which is necessary before solvent evaporation.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM or 20-80% ethyl acetate in hexanes).

-

Causality: The polarity difference between the starting diamine (very polar), the desired mono-protected product (moderately polar), and the di-protected byproduct (less polar) allows for their separation by silica gel chromatography.

-

Characterization and Analytical Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate before its use in subsequent steps.

Standard Analytical Protocols

-

¹H NMR Spectroscopy: This technique provides information on the electronic environment of all protons. The spectrum should show distinct signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the cyclobutane ring protons (a complex multiplet region), and the N-methyl protons (~2.4 ppm).

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton. Expected signals include those for the aromatic carbons, the benzylic carbon, the carbamate carbonyl carbon (~156 ppm), the cyclobutane carbons, and the N-methyl carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected result in positive ion mode would be the [M+H]⁺ ion at m/z 235.14.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) should be developed to determine the purity of the final product, separating it from any residual starting materials or byproducts.

Expected Analytical Data Summary

| Analysis | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to aromatic, benzylic, cyclobutane, and N-methyl protons. | Structural Confirmation |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. | Structural Confirmation |

| MS (ESI+) | m/z = 235.14 ([M+H]⁺) | Molecular Weight Verification |

| HPLC | Single major peak >95% purity | Purity Assessment |

Applications in Drug Development

The primary value of this compound lies in its nature as a bifunctional intermediate, enabling regioselective elaboration. The secondary methylamino group remains a reactive nucleophile, while the primary amine is masked as a Cbz-carbamate.

Utility as a Bifunctional Intermediate

This differential protection allows for a sequential reaction strategy:

-

React the Secondary Amine: The free N-methyl group can undergo reactions such as alkylation, acylation, or reductive amination.

-

Deprotect the Primary Amine: The Cbz group can then be removed under hydrogenolysis conditions.

-

React the Primary Amine: The newly liberated primary amine can undergo a different set of reactions.

This stepwise approach is fundamental to building molecular complexity in a controlled manner.

Caption: A potential synthetic pathway using the title compound.

This strategy is highly relevant for synthesizing molecules like JAK inhibitors, which often feature a core structure with multiple nitrogen-containing functional groups requiring differential synthesis routes.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, hazard information can be extrapolated from its functional groups and data for its hydrochloride salt.[11]

Hazard Identification

-

Acute Toxicity: The hydrochloride salt is classified as Acute Toxicity 4 (Oral), indicating it may be harmful if swallowed.[11]

-

Skin/Eye Irritation: The compound is expected to be a skin and eye irritant.[11]

-

Sensitization: The HCl salt is a known skin sensitizer, meaning it may cause an allergic skin reaction upon contact.[11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the convergence of modern medicinal chemistry principles. The strategic placement of a conformationally rigid cyclobutane scaffold with orthogonally protected amine functionalities provides researchers with a powerful tool for the efficient and controlled synthesis of complex drug candidates. A thorough understanding of its synthesis, characterization, and handling is crucial for leveraging its full potential in the drug discovery pipeline.

References

- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. Benchchem.

- Guidechem. (n.d.). This compound 1201825-73-1 wiki. Guidechem.

- Grokipedia. (n.d.).

- National Institutes of Health (NIH). (n.d.).

- ChemistryViews. (2023, October 3). Enantioselective Synthesis of Cyclobutanes. ChemistryViews.

- Google Patents. (n.d.). WO1998052930A1 - Novel cyclobutane derivatives and process for producing the same.

- Google Patents. (n.d.). EP0330992A2 - Novel cyclobutane Derivatives, processes for their preparation and pharmaceutical compositions comprising them.

- Royal Society of Chemistry. (n.d.). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences.

- National Institutes of Health (NIH). (n.d.).

- Chem-Station International Edition. (2014, March 23). Carbamate Protective Groups.

- Master Organic Chemistry. (2018, June 7).

- Mosher Chemical. (n.d.). Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)

- Wikipedia. (n.d.).

- Sigma-Aldrich. (n.d.). Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)

- ChemicalBook. (n.d.). This compound CAS. ChemicalBook.

- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.

- SDS No.73S. (n.d.).

- PPG. (2024, March 19).

- Sigma-Aldrich. (2024, September 6).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. guidechem.com [guidechem.com]

- 9. This compound CAS#: 1201825-73-1 [m.chemicalbook.com]

- 10. Reliable Chemical Trading Partner, Professional Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride Supply [methylbenzoate-benzoicacid.com]

- 11. Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, a key intermediate in the synthesis of various biologically active molecules. The document delves into the molecule's structural features, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry and drug development, offering insights into the strategic incorporation of the cyclobutane motif and the application of benzyl carbamate protecting group chemistry.

Introduction: The Strategic Importance of the Cyclobutane Moiety and Carbamate Intermediates in Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design.[1][2][3][4][5] Its inherent conformational rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and potency.[3] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, improving metabolic stability and other drug-like properties.[3]

This guide focuses on a specific cyclobutane-containing building block: This compound . This molecule incorporates two key features: a substituted cyclobutane ring and a benzyl carbamate (Cbz) protected amine. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[6][7][8] This makes the title compound a versatile intermediate for the synthesis of more complex molecules, particularly those targeting biological systems where the presentation of a secondary or primary amine is crucial for activity.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular architecture that dictates its reactivity and potential applications.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1201825-73-1 | [9] |

| Molecular Formula | C13H18N2O2 | [9] |

| Molecular Weight | 234.30 g/mol | [9] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | N/A |

| Predicted pKa | 12.18 ± 0.40 | [9] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a reliable two-step process starting from a commercially available precursor, benzyl (3-oxocyclobutyl)carbamate. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Synthesis Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

This step involves the reaction of the ketone precursor with methylamine to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine.

-

Materials:

-

Benzyl (3-oxocyclobutyl)carbamate (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

To a stirred solution of benzyl (3-oxocyclobutyl)carbamate in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the methylamine solution in THF.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

-

Causality behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing the risk of reducing the starting ketone.

-

The use of a catalytic amount of acetic acid facilitates the formation of the iminium ion, which is more susceptible to hydride attack.

-

Performing the initial reaction at 0 °C helps to control the exothermic reaction and minimize side products.

Step 2: Chromatographic Purification

The crude product, a mixture of cis and trans isomers, is purified using column chromatography.

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

-

Procedure:

-

Prepare a silica gel column in the chosen eluent system.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the gradient of methanol in dichloromethane.

-

Collect fractions and monitor by TLC to isolate the purified cis and trans isomers.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | cis-isomer: δ 7.40-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.0 (m, 1H, CH-NHCbz), ~3.5 (m, 1H, CH-NHMe), 2.45 (s, 3H, N-CH₃), ~2.3-2.1 (m, 4H, cyclobutyl-CH₂). trans-isomer: δ 7.40-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~3.8 (m, 1H, CH-NHCbz), ~3.3 (m, 1H, CH-NHMe), 2.43 (s, 3H, N-CH₃), ~2.4-2.2 (m, 4H, cyclobutyl-CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~156.0 (C=O, carbamate), ~136.5 (Ar-C), ~128.5, ~128.0, ~127.8 (Ar-CH), ~66.5 (-CH₂-Ph), ~52.0 (CH-NHMe), ~48.0 (CH-NHCbz), ~34.0 (N-CH₃), ~30.0 (cyclobutyl-CH₂). |

| FT-IR (KBr, cm⁻¹) | ~3320 (N-H stretch, carbamate), ~3300 (N-H stretch, secondary amine), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-N stretch). |

| Mass Spectrometry (ESI+) | m/z 235.14 [M+H]⁺, 108.08 [M - C₇H₇O₂]⁺, 91.05 [C₇H₇]⁺ (tropylium ion). |

Interpretation of Spectroscopic Data:

-

¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet around 7.3-7.4 ppm. The benzylic protons will be a characteristic singlet around 5.1 ppm. The methine protons on the cyclobutane ring attached to the nitrogen atoms will be multiplets, and their chemical shifts will differ between the cis and trans isomers. The methyl group on the secondary amine will be a singlet around 2.4 ppm.

-

¹³C NMR: The carbonyl carbon of the carbamate will be observed around 156 ppm. The aromatic carbons will appear in the 127-137 ppm region. The benzylic carbon will be around 66 ppm. The cyclobutane carbons and the methyl carbon will appear in the upfield region.

-

FT-IR: The key characteristic peaks will be the N-H stretching vibrations for both the carbamate and the secondary amine, and the strong carbonyl stretch of the carbamate group around 1690 cm⁻¹.

-

Mass Spectrometry: In positive ion mode, the protonated molecular ion [M+H]⁺ should be observed. A characteristic fragmentation pattern for benzyl carbamates is the loss of the benzyl group, leading to the formation of a tropylium ion at m/z 91.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The presence of a protected primary amine and a secondary amine allows for selective functionalization.

Caption: Potential synthetic applications of the title compound.

Deprotection of the Cbz Group: The benzyl carbamate can be readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) to reveal the primary amine.[6][8] This allows for subsequent reactions such as amide bond formation, sulfonamide synthesis, or reductive amination to introduce further diversity.

Functionalization of the Secondary Amine: The secondary methylamino group can be functionalized directly, for example, through acylation, alkylation, or reaction with isocyanates to form ureas, while the Cbz group protects the other amine.

This dual functionality makes this compound a strategic intermediate for creating libraries of compounds for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its unique structural features, combining a conformationally restricted cyclobutane ring with orthogonally reactive amino groups, provide a powerful platform for the design and synthesis of novel drug candidates. This technical guide provides the necessary information for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate in their drug discovery programs.

References

- Barrie, T. L., et al. (2012). Cyclobutanes in medicinal chemistry. Journal of Medicinal Chemistry, 55(21), 9416-9435.

- Wessjohann, L. A., et al. (2007). Recent advances in cyclobutane chemistry. Chemical Reviews, 107(8), 3467-3512.

- Kocovský, P., et al. (2002). The benzyloxycarbonyl group: a venerable warrior in the battle for selective transformations. Chemical Reviews, 102(8), 2949-3006.

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. [Link]

-

Protective Groups - Organic Chemistry Portal. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. ecommons.udayton.edu [ecommons.udayton.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgsyn.org [orgsyn.org]

A Comprehensive Technical Guide to Benzyl (3-(methylamino)cyclobutyl)carbamate: Nomenclature, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth analysis of benzyl (3-(methylamino)cyclobutyl)carbamate, a key intermediate in medicinal chemistry. We will delve into its precise chemical identity according to IUPAC nomenclature, explore a robust synthetic pathway with detailed experimental protocols, and discuss its significance and potential applications within the landscape of modern drug development. This document is intended for researchers, scientists, and professionals in the field who require a technical and practical understanding of this compound.

Deciphering the Identity: IUPAC Nomenclature and Stereochemistry

The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The compound , often referred to by the common name (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, is more accurately and systematically identified by its IUPAC name, which accounts for its stereochemistry.

The correct IUPAC name is benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate .[1][2] Let's dissect this name to understand the molecule's structure:

-

benzyl...carbamate : This indicates the presence of a carbamate functional group (-NHCOO-) where the oxygen is attached to a benzyl group (-CH₂-Ph).[3] The benzyl group, in this context, often serves as a protecting group for the amine, known as a benzyloxycarbonyl (Cbz or Z) group.[3][4][5]

-

N-[...]cyclobutyl : This signifies that the nitrogen of the carbamate is bonded to a cyclobutane ring.

-

(1s,3s)-3-(methylamino)cyclobutyl : This part of the name defines the substituents on the cyclobutane ring and their stereochemical relationship. The "(1s,3s)" designation specifies the cis relationship between the carbamate group at position 1 and the methylamino group at position 3 of the cyclobutane ring.[2][6]

The hydrochloride salt of this compound is also commonly available, denoted as benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride.[6]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1353501-22-0 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][7] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Light yellow to grayish white solid | [8] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Strategic Synthesis: A Validated Protocol

The synthesis of benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate involves a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The following protocol is a logical and field-proven approach derived from established methodologies in organic synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to the target molecule starts with disconnecting the key functional groups. The carbamate can be formed from a diamine precursor, and the methylamino group can be introduced via reductive amination.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol

Step 1: Synthesis of Benzyl (3-oxocyclobutyl)carbamate

This step involves the protection of one of the amino groups of cis-3-aminocyclobutanol followed by oxidation of the hydroxyl group.

-

Protection: Dissolve cis-3-aminocyclobutanol in a suitable solvent such as a mixture of dioxane and water. Cool the solution to 0°C.

-

Add sodium bicarbonate (NaHCO₃) or another suitable base to neutralize the HCl generated during the reaction.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.[5]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Oxidation: Dissolve the resulting benzyl (3-hydroxycyclobutyl)carbamate in dichloromethane (DCM).

-

Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction and work up appropriately to isolate the crude ketone.

-

Purify the crude product by column chromatography on silica gel to yield pure benzyl (3-oxocyclobutyl)carbamate.

Step 2: Reductive Amination to Introduce the Methylamino Group

This step introduces the methylamino group through the formation of an imine followed by reduction.[9]

-

Imine Formation: Dissolve benzyl (3-oxocyclobutyl)carbamate in a suitable solvent like methanol or dichloroethane.

-

Add a solution of methylamine (CH₃NH₂) in the same solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred for its milder nature and reduced side reactions.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product via column chromatography to obtain benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate.

Caption: Synthetic workflow for the target molecule.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the stereochemistry of the cyclobutane ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=O stretches of the carbamate.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.

Significance in Drug Development

The benzyl (3-(methylamino)cyclobutyl)carbamate scaffold is of significant interest to medicinal chemists for several reasons:

-

Cyclobutane as a Bioisostere: The cyclobutane ring is a valuable structural motif in drug design. Its rigid, three-dimensional structure can impart favorable conformational properties to a molecule, potentially leading to increased potency and selectivity for its biological target.[10] Cyclobutanes are found in several approved drugs, highlighting their clinical relevance.[10]

-

The Carbamate Linker: Carbamates are stable, amide-ester hybrids that are frequently used in medicinal chemistry.[11] They can act as peptide bond surrogates, improve cell membrane permeability, and participate in hydrogen bonding interactions with target proteins.[11]

-

The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a widely used protecting group for amines in multi-step organic synthesis.[4][12][13] Its stability under various reaction conditions and its straightforward removal by catalytic hydrogenolysis make it a versatile tool for synthetic chemists.[12][14]

-

Intermediate for Bioactive Molecules: This compound serves as a crucial building block for more complex molecules. For instance, it is listed as an impurity or related compound for Abrocitinib, a Janus kinase (JAK) inhibitor used to treat atopic dermatitis.[2] This indicates its role in the synthesis or degradation pathways of such pharmaceuticals.

The unique combination of a conformationally restricted cyclobutane ring, a versatile carbamate linker, and a readily manipulable methylamino group makes benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate a valuable starting material for the synthesis of novel therapeutic agents across various disease areas.

Conclusion

This technical guide has provided a comprehensive overview of benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate, from its precise IUPAC nomenclature to a detailed synthetic protocol and its relevance in the field of drug discovery. The strategic combination of protecting group chemistry and stereocontrolled synthesis allows for the efficient production of this important chemical intermediate. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase.

References

- Mosher Chemical. Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

- BLDpharm. benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate.

- Grokipedia. Benzyl carbamate.

- ChemNet Mall. Benzyl (cis-3-(methylamino)cyclobutyl)carbamate CAS# 1353501-22-0.

- Guidechem. This compound 1201825-73-1 wiki.

-

Chemistry LibreTexts. 4.1: Naming Cycloalkanes. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

OpenStax. 4.1 Naming Cycloalkanes. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

-

The Organic Chemistry Tutor. (2016, December 22). Naming Cycloalkanes With Substituents, Cis & Trans, Bicyclo Alkane Nomenclature [Video]. YouTube. Available from: [Link]

-

ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]

- Google Patents. WO2000050389A1 - Efficient carbamate synthesis.

-

Chemistry LibreTexts. 4.1: Naming Cycloalkanes. Available from: [Link]

-

MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Available from: [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1). Available from: [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

-

Pharmaffiliates. Benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate. Available from: [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]

-

The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Available from: [Link]

-

MDPI. Improved Synthesis of N-Methylcadaverine. Available from: [Link]

-

MOLBASE. [3-(3-dimethylamino-propylamino)-benzyl]-carbamic acid tert-butyl ester. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

PubChem. N-ethyl-N-methylcyclobutanamine. Available from: [Link]

Sources

- 1. 1353501-22-0|benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate|BLD Pharm [bldpharm.com]

- 2. Benzyl (cis-3-(methylamino)cyclobutyl)carbamate CAS# 1353501-22-0 [gmall.chemnet.com]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Reliable Chemical Trading Partner, Professional Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride Supply [methylbenzoate-benzoicacid.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1) Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. Protective Groups [organic-chemistry.org]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyclobutyl Carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl carbamate derivatives have emerged as a significant structural motif in modern medicinal chemistry, offering a unique combination of physicochemical properties that are advantageous for drug design and development. The incorporation of the cyclobutyl ring introduces a three-dimensional element that can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of cyclobutyl carbamate derivatives. It delves into their synthesis, spectroscopic signatures, key physical properties, and chemical reactivity, with a focus on the practical application of this knowledge in a research and development setting. Detailed experimental protocols and visual aids are provided to facilitate a deeper understanding and practical implementation of the concepts discussed.

Introduction: The Strategic Value of the Cyclobutyl Carbamate Moiety

The carbamate functional group, an amide-ester hybrid, is a cornerstone in medicinal chemistry, valued for its proteolytic and chemical stability, as well as its ability to act as a bioisostere for the peptide bond.[1][2] When combined with a cyclobutyl moiety, the resulting derivatives gain distinct advantages. The cyclobutyl group, a strained four-membered ring, is not merely a passive scaffold but an active contributor to the molecule's overall properties. It can direct key pharmacophore groups, fill hydrophobic pockets in target enzymes, reduce planarity, and enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[1] This guide will explore the fundamental characteristics of these derivatives, providing the foundational knowledge necessary for their effective utilization in drug discovery programs.

Synthesis of Cyclobutyl Carbamate Derivatives

The synthesis of cyclobutyl carbamate derivatives can be approached in several ways, primarily depending on the desired connectivity (i.e., whether the cyclobutyl group is attached to the nitrogen or the oxygen of the carbamate).

Synthesis of N-Cyclobutyl Carbamates

The most common route to N-cyclobutyl carbamates involves the reaction of cyclobutylamine with an appropriate chloroformate or a related carbonylating agent.

Diagram 1: General Synthesis of N-Cyclobutyl Carbamates

Caption: Synthesis of N-cyclobutyl carbamates from cyclobutylamine.

Synthesis of O-Cyclobutyl Carbamates

O-Cyclobutyl carbamates are typically synthesized from cyclobutanol. The alcohol is first reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to form a reactive intermediate, which is then treated with an amine.

Diagram 2: General Synthesis of O-Cyclobutyl Carbamates

Caption: Key factors influencing the hydrolytic stability of carbamates.

Reactivity

The carbamate group in cyclobutyl carbamate derivatives can undergo various chemical transformations. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or other modifications. The carbonyl group can be susceptible to nucleophilic attack under harsh conditions. The cyclobutyl ring itself is relatively inert under many reaction conditions but can participate in ring-opening reactions under specific catalytic or thermal conditions.

Experimental Protocols

General Protocol for the Synthesis of an N-Cyclobutyl Aryl Carbamate

This protocol describes the synthesis of a representative N-cyclobutyl aryl carbamate.

Materials:

-

Cyclobutylamine

-

Aryl chloroformate (e.g., phenyl chloroformate)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of cyclobutylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add a solution of the aryl chloroformate (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-cyclobutyl aryl carbamate.

-

Characterize the final product by NMR, IR, and MS.

Diagram 4: Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of N-cyclobutyl carbamates.

Protocol for Recrystallization of a Solid Cyclobutyl Carbamate Derivative

For solid derivatives, recrystallization is an effective purification technique. [3][4][5][6][7] Procedure:

-

Select an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Conclusion

Cyclobutyl carbamate derivatives represent a valuable class of compounds for researchers in drug discovery and medicinal chemistry. Their unique combination of a stable carbamate linker and a conformationally constrained, metabolically robust cyclobutyl ring offers a powerful tool for the design of novel therapeutic agents. A thorough understanding of their synthesis, physicochemical properties, spectroscopic characteristics, and chemical reactivity is paramount for their successful application. This guide has provided a comprehensive overview of these core attributes, equipping scientists with the necessary knowledge to confidently incorporate cyclobutyl carbamate derivatives into their research and development programs.

References

-

Methyl carbamate purification by extraction and recrystallazation. (2025). SciEngine. [Link]

-

Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).

-

Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. [Link]

-

Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-89. [Link]

-

Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. (2012). PubMed Central. [Link]

-

Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2021). MDPI. [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. [Link]

-

Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. (2022). MDPI. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). MDPI. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl carbamate purification by extraction and recrystallazation-SciEngine [sciengine.com]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Recrystallization [sites.pitt.edu]

- 7. mt.com [mt.com]

solubility of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester in organic solvents

An In-depth Technical Guide to the Solubility of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester in Organic Solvents

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate process of drug development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from the laboratory to the clinic. It directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to a thorough exploration of the solubility of this compound, a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data but to provide a comprehensive framework for understanding, measuring, and interpreting the solubility of this molecule. We will delve into the theoretical principles governing its solubility, detail robust experimental methodologies, and offer insights gleaned from practical experience to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups and structural motifs that dictate its interactions with various solvents.

-

The Carbamate Group: The benzyl carbamate moiety introduces both polar and non-polar characteristics. The carbonyl and amino groups are capable of acting as hydrogen bond acceptors and donors, respectively, favoring interactions with polar solvents.

-

The Cyclobutyl Ring: This alicyclic ring is non-polar and contributes to the molecule's lipophilicity. Its rigid, strained structure can influence crystal packing and, consequently, the energy required to dissolve the solid form.

-

The Methylamino Group: The secondary amine is a key site for hydrogen bonding and can be protonated in acidic conditions, which would dramatically increase aqueous solubility, though our focus here is on organic solvents.

-

The Benzyl Group: The aromatic ring is a significant non-polar feature, promoting solubility in solvents with similar characteristics through van der Waals forces and potential π-π stacking interactions.

A qualitative prediction suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of polar aprotic and some polar protic solvents, and lower solubility in purely non-polar or highly polar, aqueous-like solvents.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a balance of three energy components:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

-

Cavitation Energy: The energy required to create a space or cavity in the solvent for the solute molecule.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solid and the cavitation energy of the solvent. The interplay of these factors is complex and highlights why a multi-solvent screening approach is essential.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid, high purity)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

Experimental Workflow

The experimental workflow is designed to ensure that true equilibrium solubility is achieved and accurately measured.

Stability and Storage of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester: A Guide to Ensuring Compound Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is a chemical intermediate whose integrity is paramount for the success of research and development programs. This guide provides a comprehensive overview of the stability profile of this molecule, drawing from first principles of organic chemistry and established best practices in the pharmaceutical industry. We will deconstruct the molecule's functional groups to anticipate potential degradation pathways, outline a robust framework for experimental stability assessment, and provide detailed protocols for storage and handling. This document is intended to serve as a practical resource for scientists, enabling them to maintain compound purity and ensure the reliability of their experimental outcomes.

Chemical Profile and Inherent Stability Considerations

The stability of any molecule is intrinsically linked to its structure. This compound possesses several functional groups that are key to understanding its reactivity and potential degradation: a secondary amine, a carbamate linkage, and a benzyl ester.

-

Secondary Amine (-NHCH₃): The methylamino group is a potential site for oxidation. While generally stable, secondary amines can be susceptible to oxidation over time, especially in the presence of air, light, or trace metal catalysts.

-

Carbamate Linkage (-NH-C(=O)O-): Carbamates can be considered hybrids of esters and amides. This duality generally confers greater stability against hydrolysis compared to simple esters, a property often exploited in drug design.[1][2][3] However, they are not immune to hydrolysis, particularly under strong acidic or basic conditions. The stability of the carbamate bond is a critical factor in the overall shelf-life of the compound.

-

Benzyl Ester (-C(=O)O-CH₂-Ph): The benzyl ester group is a primary site of potential hydrolytic instability. Esters are known to undergo hydrolysis to the corresponding carboxylic acid and alcohol, a reaction that can be catalyzed by both acid and base.[1] Furthermore, the benzyl group is susceptible to cleavage via catalytic hydrogenolysis, a crucial consideration for chemical compatibility in subsequent synthetic steps.[4][5]

Understanding these inherent characteristics allows us to proactively design storage conditions and experimental protocols that mitigate degradation risks.

Potential Degradation Pathways

Based on the functional groups identified, we can anticipate several primary degradation pathways. Establishing these pathways is a critical outcome of forced degradation studies, which are designed to accelerate chemical breakdown to understand a molecule's liabilities.[6][7][8][9]

Hydrolysis

Hydrolysis is the most probable non-photolytic degradation pathway for this molecule in the presence of water. Both the carbamate and the benzyl ester can be cleaved.

-

Ester Hydrolysis: Under basic conditions, the benzyl ester is likely to undergo saponification (a BAC2 mechanism) to yield (3-Methylamino-cyclobutyl)-carbamic acid and benzyl alcohol. Acid-catalyzed hydrolysis will yield the same products.

-

Carbamate Hydrolysis: While more stable than the ester, the carbamate can also hydrolyze.[1] Upon cleavage, it would release 3-methylamino-cyclobutylamine, carbon dioxide, and benzyl alcohol.

The relative rates of these two hydrolysis reactions would need to be determined experimentally.

Diagram: Potential Hydrolytic Degradation Pathways

Caption: Potential products arising from the hydrolysis of the ester and carbamate functionalities.

Oxidation

The secondary amine presents a potential site for oxidation, which could lead to the formation of N-oxides or other degradation products, particularly if the compound is exposed to atmospheric oxygen over long periods or stored improperly.

Reductive Cleavage

While not a typical storage stability issue, the susceptibility of the benzyl ester and the benzyloxycarbonyl (Cbz) portion of the carbamate to hydrogenolysis is a critical chemical stability consideration.[4][5][10] Exposure to common hydrogenation catalysts (e.g., Palladium on carbon) will readily cleave these groups.

Recommended Storage and Handling Conditions

The primary goal of a storage strategy is to mitigate the risks identified above. The key is to control the environment to minimize exposure to water, heat, and light. While many suppliers provide a general recommendation of 2-8°C, a more nuanced approach is required for ensuring long-term stability for sensitive research applications.

| Parameter | Recommendation | Rationale |